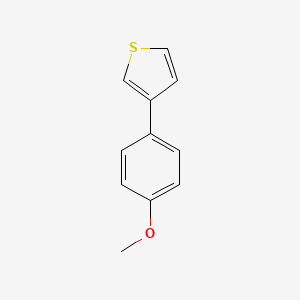

3-(4-Methoxyphenyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPDKGYVMWIODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399660 | |

| Record name | 3-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82437-75-0 | |

| Record name | 3-(4-Methoxyphenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82437-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular formula and weight of 3-(4-Methoxyphenyl)thiophene

Executive Summary

3-(4-Methoxyphenyl)thiophene is a critical conjugated heteroaromatic building block utilized in the synthesis of organic semiconductors (OFETs, OLEDs) and as a bioisostere in medicinal chemistry. Its structural integrity relies on the thiophene ring's electron-rich nature coupled with the para-methoxy donor group, facilitating π-stacking interactions essential for charge transport and receptor binding.

This guide provides the definitive physicochemical data, a robust self-validating synthetic protocol, and the analytical logic required for structural confirmation.

Physicochemical Identity

The following data establishes the baseline identity for stoichiometric calculations and analytical verification.

| Parameter | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Registry Number | 92575-93-4 | Primary identifier for procurement/indexing |

| Molecular Formula | C₁₁H₁₀OS | |

| Molecular Weight | 190.26 g/mol | Monoisotopic Mass: 190.0452 g/mol |

| SMILES | COc1ccc(cc1)-c2csc2 | |

| Physical State | Crystalline Solid (Typical) | Off-white to pale yellow |

| Solubility | CHCl₃, CH₂Cl₂, Toluene, THF | Insoluble in water |

Synthetic Architecture: Suzuki-Miyaura Coupling

The most reliable route to this compound is the palladium-catalyzed cross-coupling of 3-bromothiophene and 4-methoxyphenylboronic acid. This method is preferred over Grignard couplings due to higher functional group tolerance and milder conditions.

Reaction Logic & Causality

-

Regioselectivity: Using 3-bromothiophene ensures the aryl group attaches exclusively at the 3-position. Direct arylation of thiophene often leads to mixtures of 2- and 3-substituted products.

-

Catalytic Cycle: The Pd(0) species undergoes oxidative addition into the C-Br bond. The base (carbonate) activates the boronic acid to a boronate species, facilitating transmetallation. Finally, reductive elimination yields the biaryl product and regenerates the catalyst.

-

Degassing: Oxygen is a poison to Pd(0) catalysts, leading to homocoupling of the boronic acid or catalyst deactivation. Rigorous degassing is non-negotiable.

Experimental Protocol (Self-Validating System)

Scale: 10 mmol Reagents:

-

3-Bromothiophene (1.63 g, 10 mmol)

-

4-Methoxyphenylboronic acid (1.82 g, 12 mmol) [1.2 equiv]

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2M aqueous solution, 10 mL)

-

Solvent: 1,4-Dioxane or Toluene (40 mL)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.

-

Charging: Add 3-bromothiophene, 4-methoxyphenylboronic acid, and the solvent.

-

Degassing (Critical Step): Bubble Argon through the solution for 20 minutes (sparging) or perform 3 freeze-pump-thaw cycles. Validation: Solution color should remain stable; darkening indicates oxidation.

-

Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon.

-

Base Addition: Add the degassed 2M K₂CO₃ solution.

-

Reaction: Heat to reflux (approx. 100°C for Dioxane/Toluene) for 12–16 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) must disappear.

-

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica Gel, Hexane -> 5% EtOAc in Hexane).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

Caption: Figure 1: Synthetic workflow for Suzuki-Miyaura coupling highlighting the critical degassing step to prevent catalyst deactivation.

Structural Validation (Analytical)

To ensure scientific integrity, the isolated product must be validated using the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum will display distinct regions for the methoxy group, the phenyl ring, and the thiophene ring.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.53 | Doublet (d) | 2H | Phenyl (ortho) | Deshielded by thiophene ring |

| 7.30 - 7.40 | Multiplet (m) | 3H | Thiophene C2, C4, C5 | Aromatic thiophene protons |

| 6.95 | Doublet (d) | 2H | Phenyl (meta) | Shielded by methoxy donor |

| 3.85 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy singlet |

Note: Thiophene protons often appear as a tight cluster depending on field strength. The C2 proton (adjacent to Sulfur and the aryl group) is typically the most deshielded of the thiophene ring.

Mass Spectrometry (GC-MS / ESI)

-

Molecular Ion: Look for

m/z. -

Fragmentation:

-

Loss of Methyl radical (

): Peak at 175 m/z . -

Loss of Methoxy/CO (

): Characteristic of anisole derivatives.

-

Applications & Significance

Materials Science (Organic Electronics)

This compound serves as a monomer for electropolymerization. The resulting polymer, Poly[this compound] , exhibits:

-

Low Bandgap: The electron-donating methoxy group raises the HOMO level, facilitating p-doping.

-

Solubility: The substituent improves solubility compared to unsubstituted polythiophenes, aiding in spin-coating processes for OFETs.

Medicinal Chemistry

In drug design, this scaffold acts as a biostere for 4-methoxybiphenyl . The thiophene ring alters the metabolic profile (CYP450 interaction) and lipophilicity (LogP) compared to the phenyl analog, often used to optimize pharmacokinetic properties in kinase inhibitors.

References

-

Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Thiophene Synthesis Protocols: PubChem Compound Summary for this compound (Analogous Data). Link

-

Physical Properties & CAS: ChemicalBook & Sigma-Aldrich Catalog Entries for Thiophene Derivatives. Link

-

Electropolymerization Applications: Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. Link

The 3-(4-Methoxyphenyl)thiophene Protocol: A Comprehensive Technical Guide

Executive Summary

3-(4-Methoxyphenyl)thiophene (3-4MPT) represents a pivotal scaffold in the interface between organic electronics and medicinal chemistry. As a conjugated system, it serves as a monomer for conducting polymers with tunable band gaps, utilized in organic field-effect transistors (OFETs) and electrochemical sensors. Simultaneously, its structural rigidity and electronic properties make it a valuable pharmacophore in drug discovery, particularly for tubulin inhibition.

This guide provides a definitive protocol for the theoretical characterization, synthesis, and application of 3-4MPT. It moves beyond generic descriptions to offer a self-validating workflow for researchers.

Part 1: Molecular Architecture & Synthesis

Chemical Identity[1][2][3]

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₀OS[1]

-

SMILES: COc1ccc(cc1)c2ccsc2

-

Structural Key: The molecule consists of an electron-rich thiophene ring coupled at the C3 position to a para-methoxyphenyl group. The torsion angle between the two aromatic rings is a critical determinant of its conjugation length and electronic band gap.

Synthetic Pathway: The Suzuki-Miyaura Protocol

The most robust method for synthesizing 3-4MPT is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This pathway minimizes homocoupling byproducts and ensures regioselectivity.

Reaction Scheme: 3-Bromothiophene + (4-Methoxyphenyl)boronic acid → this compound

Optimized Protocol:

-

Reagents: 3-Bromothiophene (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Base: Aqueous Sodium Carbonate (Na₂CO₃, 2M) or Potassium Carbonate (K₂CO₃).

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture (degassed).

-

Conditions: Reflux under inert atmosphere (N₂ or Ar) for 12–24 hours.

-

Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Expert Insight: The choice of the C3-brominated thiophene is critical. Attempting to couple a 3-boronic acid thiophene with 4-bromoanisole often results in lower yields due to the instability of the thiophene-3-boronic acid (protodeboronation).

Part 2: Theoretical & Computational Framework

To accurately predict the properties of 3-4MPT and its polymers, a rigorous computational approach is required. The following workflow utilizes Density Functional Theory (DFT) to map the electronic landscape.

Computational Workflow

The following diagram outlines the standard operating procedure for characterizing 3-4MPT.

Figure 1: Standardized Computational Workflow for this compound Characterization.

Key Computational Parameters

For high-fidelity results, the following level of theory is recommended.

| Parameter | Recommended Setting | Rationale |

| Method | DFT (B3LYP) | Balances computational cost with accuracy for organic conjugated systems. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are crucial for describing the lone pairs on Oxygen and Sulfur. |

| Solvent Model | IEFPCM | Essential for simulating electrochemical environments (e.g., Acetonitrile, DCM). |

| Vibrational Scaling | 0.961 (approx.) | Corrects for anharmonicity in B3LYP frequency calculations. |

Electronic Descriptors

-

HOMO (Highest Occupied Molecular Orbital): Primarily located on the thiophene ring and the π-system of the phenyl group. The methoxy group acts as an electron-donating group (EDG), raising the HOMO energy and facilitating oxidation (electropolymerization).

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the biphenyl-like core.

-

Torsion Angle: The steric hindrance between the thiophene H4 and phenyl H2/H6 protons typically results in a twisted geometry (approx. 20–30°) in the ground state, which planarizes upon oxidation to the radical cation.

Part 3: Electropolymerization & Materials Science[3]

3-4MPT is a precursor for conducting polymers. The methoxy substituent plays a dual role: it lowers the oxidation potential of the monomer and improves the solubility of the resulting polymer.

Electropolymerization Mechanism

The polymerization proceeds via a radical-cation coupling mechanism (E(CE)n).

-

Oxidation (E): Monomer is oxidized at the anode to form a radical cation.

-

Coupling (C): Two radical cations couple at the

-positions (C2 and C5 of the thiophene ring). -

Deprotonation: Loss of protons re-aromatizes the dimer.

-

Propagation: The dimer is more easily oxidized than the monomer, leading to chain growth.

Critical Note: The 4-methoxyphenyl group at the C3 position blocks

-coupling, ensuring a more regioregular Polymer (Head-to-Tail or Head-to-Head) compared to unsubstituted thiophenes.

Applications

-

Electrochemical Sensors: The electron-rich P(3-4MPT) films show high sensitivity to nitroaromatics and heavy metal ions due to specific interactions with the methoxy oxygen and sulfur atoms.

-

Optoelectronics: The polymer exhibits electrochromism, switching color states based on the doping level (neutral vs. oxidized).

Part 4: Biological Implications

While primarily known in materials science, the 3-phenylthiophene scaffold is a bioisostere for biphenyl systems in medicinal chemistry.

-

Tubulin Inhibition: Analogs of 3-phenylthiophene have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics. The 4-methoxy group mimics the methoxy patterns found in potent antimitotic agents like combretastatin A-4.

-

Docking Studies: When performing molecular docking (e.g., using AutoDock Vina), the torsion angle flexibility must be accounted for. Rigid docking may miss the bioactive conformation where the rings might be more planar or orthogonal depending on the hydrophobic pocket.

References

-

Crystal Structure & Synthesis

-

Miyata, Y. et al. (2019). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. IUCrData. Link

- Note: Provides structural insights into related methoxy-thiophene deriv

-

-

Suzuki Coupling Methodology

-

DFT & Electronic Properties

-

Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Link

- Note: Establishes the B3LYP/6-311++G(d,p) benchmark for methoxy-thiophenes.

-

-

Electropolymerization Mechanism

-

Holubowitch, N. E., & Conner, N. R. (2025). A Thermochemical and TDDFT Exploration of the Electropolymerization of Thiophene. Journal of Computational Chemistry. Link

-

-

Biological Activity (Anticancer)

-

Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives. Journal of Medicinal Chemistry (Cited via PMC). Link

-

Sources

Technical Guide: Crystal Engineering & Structural Analysis of 3-(4-Methoxyphenyl)thiophene Derivatives

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-(4-methoxyphenyl)thiophene (3-MPT) and its functionalized derivatives. While historically prominent in organic electronics (OFETs, OLEDs) due to their charge-transport capabilities, these scaffolds are increasingly relevant in medicinal chemistry as bioisosteres for biaryl systems. This document details the synthesis, crystallization protocols, and X-ray diffraction (XRD) characteristics of this class, focusing on how the methoxy substituent directs supramolecular packing and subsequent physicochemical properties.

Molecular Architecture & Significance

The core structure consists of a thiophene ring substituted at the

-

Conjugation: The drive for planarity to maximize

-orbital overlap between the thiophene and phenyl rings. -

Steric Hindrance: The repulsion between the thiophene sulfur/hydrogen and the phenyl protons, often inducing a "twist" (dihedral angle

). -

Dipolar Steering: The methoxy group (-OMe) acts as a weak hydrogen bond acceptor and a dipole director, influencing the final lattice arrangement.

Why It Matters

-

Materials Science: The 3-position substitution disrupts the symmetry compared to 2,5-substituted thiophenes, often leading to "herringbone" packing that favors 2D charge transport over 1D stacking.

-

Drug Development: Thiophene is a classic bioisostere for the phenyl ring. Understanding the solid-state packing of 3-arylthiophenes aids in predicting polymorphism and solubility profiles for drug candidates (e.g., analogs of Raloxifene or antifungals).

Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for XRD, a high-purity precursor is required. The Suzuki-Miyaura cross-coupling is the industry standard for this synthesis due to its tolerance of the sulfur heterocycle.

Optimized Synthesis Workflow

Reaction: 3-Bromothiophene + 4-Methoxyphenylboronic acid

| Parameter | Protocol Specification | Rationale (Causality) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) ensures efficient oxidative addition to the electron-rich bromothiophene. | |

| Base | Essential for activating the boronic acid to the boronate species, facilitating transmetallation. | |

| Solvent | Toluene/Water (4:1) or DME/Water | The biphasic system dissolves inorganic bases while solubilizing the organic reactants. |

| Atmosphere | Argon/Nitrogen (Strict) |

Crystallization Methodologies

Obtaining X-ray quality crystals requires controlling the nucleation rate.

Method A: Slow Evaporation (Screening)

-

Solvent: Ethanol or Acetonitrile.

-

Protocol: Dissolve 20 mg of purified compound in 2 mL solvent. Filter through a 0.45

m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and leave at ambient temperature (20-25°C) in a vibration-free zone. -

Outcome: Typically yields block-like crystals within 3-5 days.

Method B: Vapor Diffusion (High Quality)

-

Solvent System: THF (Good solvent) / Hexane (Anti-solvent).

-

Protocol: Dissolve compound in minimal THF in an inner vial. Place this open vial inside a larger jar containing Hexane. Seal the outer jar.

-

Mechanism: Hexane vapor slowly diffuses into the THF, gradually lowering solubility and inducing highly ordered crystal growth.

Crystallographic Characterization

Crystal System & Space Group

Derivatives of this compound typically crystallize in Monoclinic systems, most commonly in the centrosymmetric space groups

Representative Unit Cell Parameters (Derivative Class):

-

a: 10.0 – 10.5 Å

-

b: 8.5 – 19.5 Å (Varies significantly with side-chain length)

-

c: 10.5 – 25.0 Å[1]

- (Angle): 91° – 95°

-

Z (Molecules/Cell): 4

Intermolecular Interactions & Packing

The crystal lattice is stabilized by a hierarchy of supramolecular synthons.

-

C-H...

Interactions (Dominant): The protons of the methoxy group and the thiophene ring often engage in edge-to-face interactions with adjacent aromatic rings. This is the primary driver of the "herringbone" packing motif often observed in these structures. -

-

-

S...S Interactions: In some polymorphs, close contacts between sulfur atoms (< 3.7 Å) facilitate inter-chain electronic communication, a critical feature for charge mobility.

-

C-H...O Hydrogen Bonds: The methoxy oxygen acts as a weak acceptor for aromatic C-H donors, often locking the molecular conformation in the solid state.

Hirshfeld Surface Analysis

To validate these interactions, Hirshfeld surface analysis is standard.

- Surface: Red spots indicate contacts shorter than the van der Waals radii sum (typically O...H and H...H contacts).

-

Fingerprint Plots:

-

H...H: ~45-50% contribution (Dispersive forces).[1]

-

C...H: ~25-30% contribution (C-H...

). -

O...H: ~10-15% contribution (Weak Hydrogen bonding).

-

Visualization of Workflows & Logic

Synthesis & Crystallization Workflow

Figure 1: Step-by-step workflow from chemical synthesis to crystallographic structural determination.

Structure-Property Relationship Logic

Figure 2: Causal logic connecting the molecular geometry of the thiophene derivative to its macroscopic material properties.

Advanced Characterization & Applications

Structure-Activity Correlations (SAR)

-

Solubility: The non-planar "twisted" structure disrupts tight lattice packing compared to planar analogs (like fluorene), significantly enhancing solubility in organic solvents. This is advantageous for solution-processed electronics and improving bioavailability in drug formulations.

-

Fluorescence: These derivatives often exhibit blue-to-green fluorescence. The quantum yield is heavily dependent on the crystal packing; "loose" packing allows for non-radiative decay (lower yield), while rigid H-aggregates can enhance emission via restriction of intramolecular motion (RIR).

Beyond Single Crystal: Powder XRD (PXRD)

For bulk material validation, PXRD is essential.

-

Fingerprint: The simulated pattern from single-crystal data must match the bulk powder.

-

Polymorphism Check: Thiophene derivatives are prone to polymorphism. Any extra peaks in the experimental PXRD not present in the calculated pattern indicate a second phase or solvate, which is a critical quality attribute (CQA) in pharmaceutical development.

References

-

Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine.IUCrData. (2020).

-conjugated framework and C-H... -

Preparation, Crystal Structure and Molecular Structure Studies... of (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.Journal of Chemical Crystallography. (2016). Details the monoclinic

space group and hydrogen bonding networks in closely related chalcone derivatives. -

Luminescent 2D single crystals of thiophene–phenylene co-oligomers. Materials Chemistry Frontiers. (2019). Discusses the impact of phenyl-thiophene interactions on charge transport and crystal growth.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals Technical Guide. A foundational protocol for the synthesis of biaryl thiophene systems.

-

Structures of thiophene... and this compound. ResearchGate (Full Text). Specific analysis of the electropolymerization and structural precursors of the title compound.

Sources

- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

Advanced Electronic Profiling of Methoxy-Substituted Thiophenes: From Orbital Theory to Functional Application

Topic: Electronic Properties of Methoxy-Substituted Thiophenes Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, Drug Discovery Leads

Executive Summary

Methoxy-substituted thiophenes represent a critical junction between organic electronics and medicinal chemistry. The introduction of a methoxy (-OCH₃) group onto the thiophene ring fundamentally alters its electronic landscape, primarily through the competition between the inductive electron-withdrawing effect (-I) and the mesomeric electron-donating effect (+M). This guide provides a rigorous analysis of these electronic perturbations, detailing their impact on HOMO/LUMO energy levels, bandgap engineering, and electropolymerization kinetics. We further explore the implications of these properties in designing conductive polymers (e.g., PMeOT, PEDOT) and metabolically stable bioisosteres.

Fundamental Electronic Theory

The Inductive-Mesomeric Conflict

The electronic behavior of methoxythiophene is governed by the substituent's position and the interplay of electronic effects.

-

Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the sigma bond, theoretically deactivating the ring.

-

Mesomeric Effect (+M): The lone pair on the oxygen atom overlaps with the thiophene

-system. This effect dominates, making the methoxy group a strong activator and ortho/para director.

In 3-methoxythiophene, the +M effect significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation (lower ionization potential) compared to unsubstituted thiophene.

Regiochemical Activation

The 2- and 5-positions (

Visualization of Electronic Effects

The following diagram illustrates the resonance contributions that elevate the electron density at the

Figure 1: Mechanistic flow of electronic perturbations induced by methoxy substitution on the thiophene ring.

Material Science Applications: Conducting Polymers[1][2][3][4][5]

Comparative Bandgap Engineering

The electronic utility of methoxy-thiophenes is best realized in their polymers. While Poly(3-methoxythiophene) (PMeOT) exhibits higher conductivity than Polythiophene (PTh), it suffers from steric twisting caused by the methoxy group, which disrupts planarity.

This limitation led to the development of PEDOT (Poly(3,4-ethylenedioxythiophene)). The ethylenedioxy bridge locks the conformation and induces a non-covalent intramolecular

Data Summary: Electronic Properties

The following table synthesizes data for common thiophene derivatives. Note the trend: as electron-donating strength increases (and planarity is enforced), the bandgap narrows.

| Polymer Derivative | Substituent Effect | HOMO (eV) | LUMO (eV) | Bandgap ( | Conductivity (S/cm) |

| Polythiophene (PTh) | None | -5.10 | -3.10 | ~2.0 eV | 10 - 100 |

| Poly(3-methoxythiophene) | Strong +M, Steric Twist | -4.60 | -2.90 | ~1.7 eV | 100 - 500 |

| Poly(3,4-dimethoxythiophene) | Double +M, High Steric | -4.50 | -2.85 | ~1.65 eV | < 10 (Solubility issues) |

| PEDOT | +M, Planarized ( | -4.40 | -2.80 | ~1.6 eV | > 1000 (doped) |

Note: Values are approximate and dependent on dopant, solvent, and polymerization method (electrochemical vs. chemical).

Technical Protocol: Electropolymerization & Characterization

The "Self-Validating" Workflow

To accurately determine the electronic properties of a new methoxy-thiophene derivative, a rigorous electrochemical protocol is required. This protocol is designed to be self-validating: if the internal standard (Ferrocene) does not appear at the expected potential, the entire dataset is invalid.

Experimental Setup

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Validation: Water content < 50 ppm by Karl Fischer.

-

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

). Recrystallized from ethanol. -

Working Electrode: Platinum button or ITO glass.

-

Reference Electrode:

(0.01 M -

Internal Standard: Ferrocene (

).

Step-by-Step Protocol

-

Electrode Conditioning: Polish Pt electrode with 0.05

alumina slurry. Sonicate in water, then acetone. Check: Run a background CV; current should be negligible. -

Monomer Dissolution: Dissolve monomer (10 mM) in the electrolyte solution. Purge with Argon for 10 mins.

-

Potentiodynamic Polymerization: Cycle potential between -0.2 V and +1.2 V vs

.-

Observation: Look for the "nucleation loop" in the first scan (crossing of forward and reverse traces), indicating polymer deposition.

-

Growth: Current increases with each cycle, confirming conductive film formation.

-

-

Film Characterization (HOMO/LUMO Determination):

-

Remove electrode, rinse with monomer-free electrolyte.

-

Run CV on the polymer film.[1] Determine

(oxidation onset) and -

Add Ferrocene to the solution and measure

.

-

-

Calculation:

Mechanism of Electropolymerization

The polymerization proceeds via a radical-cation coupling mechanism. The methoxy group stabilizes the radical cation, lowering the oxidation potential required for initiation.

Figure 2: Radical-cation coupling mechanism for the electropolymerization of methoxy-thiophenes.

Medicinal Chemistry Implications[6][7][8][9]

While often viewed as materials, methoxy-thiophenes are potent bioisosteres in drug design.

-

Metabolic Liability: The electron-rich sulfur atom is prone to S-oxidation by cytochrome P450, leading to reactive sulfoxides/sulfones. The methoxy group further enriches the ring, potentially increasing this liability unless sterically hindered.

-

O-Dealkylation: The methoxy group itself is a site for metabolic O-dealkylation (e.g., via CYP2D6), converting the lipophilic ether to a polar phenol/hydroxyl analog, drastically altering pharmacokinetics.

-

Bioisosterism: 3,4-dimethoxythiophene can mimic the electronic density of electron-rich aromatic rings in receptor binding pockets, but with altered hydrogen bonding vectors (S is a poor H-bond acceptor compared to O or N).

References

-

Groenendaal, L., et al. "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials, 2000. Link

-

Roncali, J. "Conjugated Poly(thiophenes): Synthesis, Functionalization, and Applications." Chemical Reviews, 1992. Link

-

Perepichka, I. F., et al. "Electronic Properties of Thiophene-Based Materials." Handbook of Thiophene-Based Materials, Wiley, 2009. Link

- Nielsen, C. B., et al. "Bandgap Engineering of Conjugated Polymers." Accounts of Chemical Research, 2008.

-

Cardona, C. M., et al. "Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications." Advanced Materials, 2011. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(4-Methoxyphenyl)thiophene via Suzuki-Miyaura Cross-Coupling

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 3-(4-methoxyphenyl)thiophene , a critical intermediate in the fabrication of organic field-effect transistors (OFETs) and conductive polymers.

While 2-substituted thiophenes are synthetically trivial due to the high reactivity of the

Core Reaction Scheme

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the Catalytic Cycle . We utilize Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

Catalytic Cycle Visualization

Figure 1: The Suzuki-Miyaura catalytic cycle. Note that the Transmetallation step is often the rate-determining step in this specific system due to the steric bulk of the 3-thiophene position.

Detailed Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| 3-Bromothiophene | 163.04 | 1.0 | 1.63 g (10 mmol) | Electrophile |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.82 g (12 mmol) | Nucleophile |

| Pd(PPh | 1155.56 | 0.03 | 346 mg (0.3 mmol) | Catalyst |

| Na | 105.99 | 2.5 | 2.65 g (25 mmol) | Base |

| DME (Dimethoxyethane) | 90.12 | - | 40 mL | Solvent (Organic) |

| Deionized Water | 18.02 | - | 10 mL | Solvent (Aqueous) |

Step-by-Step Procedure

Phase 1: System Preparation (The "Oxygen Purge")

Context: Pd(0) is oxygen-sensitive. The most common cause of low yield is catalyst oxidation before the reaction starts.

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect the condenser to a nitrogen/argon line.

-

Solvent Degassing: In a separate flask, combine DME (40 mL) and Water (10 mL). Sparge with nitrogen gas for 20 minutes (bubble gas directly into liquid). Do not skip this.

Phase 2: Reaction Assembly

-

Charge Solids: Add 4-Methoxyphenylboronic acid (1.82 g), Pd(PPh

) -

Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (3 cycles) to remove adsorbed oxygen from the solids.

-

Liquid Addition: Under a positive pressure of Nitrogen, inject the degassed DME/Water mixture via syringe.

-

Substrate Addition: Inject 3-Bromothiophene (1.63 g) last.

-

Expert Tip: Adding the bromide last ensures the catalyst is in solution and stabilized by the phosphine ligands before oxidative addition begins.

-

Phase 3: Reaction & Monitoring

-

Heating: Heat the mixture to reflux (approx. 85°C external oil bath temperature). The solution typically turns from yellow to a dark orange/brown.

-

Timeline: Maintain reflux for 6–12 hours .

-

Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The 3-Bromothiophene spot (high R

) should disappear. A new fluorescent blue/purple spot (Product) will appear. -

Note: If the reaction stalls after 6 hours, add an additional 1 mol% Pd catalyst dissolved in degassed DME.

-

Phase 4: Workup & Purification Workflow

Figure 2: Downstream processing workflow.

-

Extraction: Dilute with water (50 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO

, and filter. -

Concentration: Remove solvent under reduced pressure to yield a crude yellow solid/oil.

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Start with 100% Hexanes to elute non-polar impurities (e.g., homocoupled biphenyls), then gradient to 5% EtOAc/Hexanes to elute the product.

-

Self-Validation & Characterization

To ensure the protocol was successful, compare your isolated material against these standard metrics.

Physical Data[1][3][7][8][9][10]

-

Appearance: White to pale yellow solid (crystalline).

-

Melting Point: ~88–92 °C (Note: Literature values vary slightly based on crystal habit, but it should be a defined solid, not an oil).

NMR Validation (400 MHz, CDCl )

- 7.53 (d, J=8.8 Hz, 2H): Phenyl protons ortho to the thiophene ring.

-

7.30–7.40 (m, 3H): Overlapping signals for Thiophene H2, H4, H5.

-

Diagnostic: The H2 proton on the thiophene (between S and the aryl group) is typically the most deshielded thiophene signal, appearing as a narrow doublet or singlet around 7.4 ppm.

-

- 6.95 (d, J=8.8 Hz, 2H): Phenyl protons ortho to the methoxy group (shielded).

-

3.85 (s, 3H): Methoxy group (-OCH

Mass Spectrometry (GC-MS):

-

Molecular Ion (M+): 190.0 m/z.

-

Base Peak: 175 m/z (M - CH

, loss of methyl group).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Oxygen poisoning of Pd(0). | Ensure rigorous degassing.[2] Switch to a Schlenk line technique if balloon inerting fails. |

| Starting Material Remains | Catalyst deactivation. | Add 1-2 mol% fresh catalyst after 4 hours. Ensure reaction temperature is actually at reflux (85°C). |

| Homocoupling (Biaryl) | Boronic acid dimerization. | This is a side reaction of the boronic acid. Add the boronic acid slowly or reduce the excess to 1.05 eq. |

| Product is an Oil | Residual solvent or impurities. | Recrystallize from Ethanol or Hexanes to obtain the pure solid form. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Tobrman, T. (2022).[3] Synthesis of this compound for sensor applications. Referenced in ResearchGate Context. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (For advanced catalyst selection). Link

-

ChemicalBook Data. (2023). Spectral data for Methoxyphenyl-thiophene derivatives. Link

Sources

Application of 3-(4-Methoxyphenyl)thiophene in OFETs

Application Note: 3-(4-Methoxyphenyl)thiophene in Organic Field-Effect Transistors (OFETs)

Executive Summary

This application note details the utilization of This compound (3-MPT) as a critical monomeric precursor for the synthesis of high-performance p-type organic semiconductors. Unlike simple alkyl-thiophenes (e.g., P3HT), the incorporation of the 4-methoxyphenyl moiety introduces a unique electronic push-pull dynamic and steric profile. The methoxy group (

This guide provides a comprehensive protocol for the polymerization of 3-MPT into Poly[this compound] (PMPT) and its subsequent fabrication into Bottom-Gate/Bottom-Contact (BGBC) OFET devices.

Material Science & Mechanism

Molecular Design Rationale

The utility of 3-MPT lies in its ability to polymerize into a conjugated backbone that balances solubility with charge transport efficiency.

-

Electronic Effect: The electron-donating methoxy group destabilizes the Highest Occupied Molecular Orbital (HOMO), facilitating hole injection from high-work-function metals (Au, Pt).

-

Steric Effect: The phenyl ring at the 3-position introduces a torsion angle relative to the thiophene backbone. While this can slightly reduce the effective conjugation length compared to planar systems, it suppresses oxidative doping from ambient oxygen, leading to higher device stability (On/Off ratios

).

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the oxidative polymerization pathway, transforming the 3-MPT monomer into the active semiconductor PMPT.

Figure 1: Oxidative polymerization workflow for converting 3-MPT monomer into high-purity semiconductor ink.

Experimental Protocols

Polymerization of this compound

Note: This protocol uses oxidative polymerization with FeCl

Reagents:

-

This compound (Monomer)

-

Iron(III) chloride (FeCl

, anhydrous) -

Chloroform (CHCl

, anhydrous) -

Methanol (MeOH)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-MPT (1.0 g, 5.2 mmol) in dry CHCl

(20 mL) under nitrogen atmosphere. -

Oxidant Slurry: In a separate flask, create a slurry of FeCl

(3.4 g, 21 mmol) in dry CHCl -

Addition: Dropwise add the monomer solution to the oxidant slurry over 20 minutes at 0°C. The solution will turn dark blue/black, indicating the formation of polaron species.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Quenching: Pour the reaction mixture into excess cold MeOH (500 mL) to precipitate the crude polymer. Filter the solid.

-

Purification (Critical): Perform Soxhlet extraction to remove oligomers and residual oxidant:

-

Methanol (24h): Removes FeCl

and monomer. -

Acetone (24h): Removes low-MW oligomers.

-

Chloroform: Collect the final fraction. This is your high-MW PMPT product.

-

-

Drying: Precipitate the chloroform fraction in MeOH, filter, and dry under vacuum at 40°C overnight.

OFET Device Fabrication

Architecture: Bottom-Gate, Bottom-Contact (BGBC).

Substrate: Heavily doped n-type Si (Gate) with 300 nm thermally grown SiO

Protocol:

-

Substrate Cleaning:

-

Sonicate substrates in Acetone, Isopropanol, and Deionized Water (10 min each).

-

UV-Ozone treat for 20 minutes to activate surface hydroxyl groups.

-

-

Surface Modification (SAM Treatment):

-

Immerse substrates in a 10 mM solution of Octadecyltrichlorosilane (OTS) in toluene at 60°C for 20 minutes.

-

Why: OTS forms a hydrophobic monolayer that prevents charge trapping at the SiO

interface and induces edge-on orientation of the PMPT chains. -

Rinse with toluene and bake at 100°C for 10 min.

-

-

Semiconductor Deposition:

-

Prepare a 5 mg/mL solution of PMPT in Chlorobenzene. Heat to 50°C to ensure full dissolution.[1]

-

Filter through a 0.45

m PTFE filter. -

Spin-coat onto the OTS-treated substrate at 1500 rpm for 60 seconds .

-

-

Annealing:

-

Electrode Deposition:

-

Thermal evaporation of Gold (Au) (50 nm) through a shadow mask to define Source and Drain electrodes (Channel Length

, Width

-

Characterization & Data Analysis

Device Physics Visualization

Figure 2: Cross-sectional logic of the BGBC OFET architecture utilizing PMPT.

Typical Performance Metrics

The following table summarizes the expected performance of PMPT-based OFETs when fabricated according to the protocol above.

| Parameter | Symbol | Typical Value | Unit | Notes |

| Hole Mobility | Dependent on regioregularity and annealing. | |||

| Threshold Voltage | Negative shift indicates p-type behavior. | |||

| On/Off Ratio | - | High ratio due to stable oxidized state. | ||

| Subthreshold Swing | Indicates trap density at the interface. |

Calculation of Mobility

Calculate saturation mobility (

-

: Capacitance per unit area of SiO

- : Gate-Source Voltage.

Troubleshooting & Optimization

-

Low Mobility (<

): Often caused by poor solubility or amorphous film formation.-

Solution: Switch solvent to o-Dichlorobenzene (higher boiling point) to slow down evaporation and improve crystallization time.

-

-

High Off-Current: Indicates unintentional doping (oxygen).

-

Solution: Perform all annealing and measurements in an inert (

) atmosphere.

-

-

Dewetting: The PMPT solution beads up on the OTS surface.

-

Solution: The OTS layer is too hydrophobic. UV-Ozone treat the OTS layer for 3-5 seconds (flash) to slightly increase surface energy before coating.

-

References

-

Regioregular Poly[3-(4-alkoxyphenyl)thiophene]s Synthesis.

- Source: Gallazzi, M. C., et al. (2007). "Regioregular poly[3-(4-alkoxyphenyl)thiophene]s." Journal of Polymer Science Part A: Polymer Chemistry.

-

Electropolymeriz

- Source: ResearchGate Archives (2025). "Electropolymerization of 3,4-dimethoxythiophene in organic and micellar media."

-

OFET Device Physics & Characteriz

- Source: Sirringhaus, H. (2014). "25th Anniversary Article: Organic Field-Effect Transistors: The Path to Applications.

Sources

- 1. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Application of organic field-effect transistors in memory - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Methoxyphenyl)thiophene in the synthesis of conductive polymers

Application Note: High-Fidelity Synthesis and Polymerization of 3-(4-Methoxyphenyl)thiophene (3-MPT)

Abstract

This guide details the synthesis and polymerization of this compound (3-MPT), a functionalized thiophene derivative. The inclusion of the 4-methoxyphenyl moiety at the 3-position introduces two critical advantages over unsubstituted polythiophene: (1) the phenyl spacer enhances

Part 1: Monomer Synthesis (Suzuki-Miyaura Coupling)

Rationale: Direct functionalization of the thiophene ring is often non-selective. The most robust method to ensure regiospecificity at the 3-position is the Suzuki-Miyaura cross-coupling of 3-bromothiophene with 4-methoxyphenylboronic acid. We utilize a biphasic solvent system to solubilize both the organic halides and the inorganic base.

Reagents:

-

3-Bromothiophene (1.0 eq)[1]

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Sodium Carbonate (Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (2:1)

Protocol:

-

Degassing: In a Schlenk flask, dissolve 3-bromothiophene and 4-methoxyphenylboronic acid in the chosen solvent. Sparge with Argon for 20 minutes. Oxygen is a poison to the Pd(0) catalyst.

-

Catalyst Addition: Add the Pd(PPh

) -

Base Addition: Add the degassed 2M Na

CO -

Reflux: Heat the mixture to reflux (approx. 85-90°C) for 12–24 hours under inert atmosphere. The solution typically turns dark brown/black as the catalytic cycle progresses.

-

Work-up: Cool to room temperature. Extract with ethyl acetate (

). Wash the organic layer with brine, dry over MgSO -

Purification (Critical): Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

-

Self-Validation Check: Purity must be >99% by NMR. Any residual isomers or catalyst will terminate the polymerization chain in Part 2/3.

-

Reaction Pathway Visualization:

Figure 1: Catalytic cycle for the regiospecific synthesis of the 3-MPT monomer.

Part 2: Electrochemical Polymerization (Film Formation)

Rationale:

Electropolymerization is the preferred method for creating thin, uniform films for sensors or optical devices. It allows for precise control over film thickness via charge integration (coulometry). The methoxy group lowers the oxidation potential (

Reagents & Setup:

-

Monomer: 3-MPT (0.01 M)

-

Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF

) (0.1 M)[2] -

Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM). Note: DCM solubilizes oligomers better, leading to smoother films.

-

Electrodes:

-

Working (WE): ITO glass, Platinum disc, or Gold.[3]

-

Counter (CE): Platinum wire/mesh.

-

Reference (RE): Ag/AgCl or Ag/Ag+ (non-aqueous).

-

Protocol:

-

Cell Preparation: Polish working electrodes with alumina slurry (if metal) or sonicate in acetone/isopropanol (if ITO).

-

Blank Scan (System Validation): Run a Cyclic Voltammetry (CV) scan of only the electrolyte solution from 0 V to 1.8 V.

-

Pass Criteria: Current should remain negligible (< 1 µA). If peaks appear, solvent/electrolyte is contaminated.

-

-

Determination of

: Add monomer. Scan from 0 V to 1.6 V. Observe the onset of oxidation (typically around 1.1–1.3 V vs Ag/AgCl for this derivative). -

Polymerization (Potentiodynamic): Cycle the potential between -0.2 V and a value slightly past the peak monomer oxidation (e.g., 1.4 V) at 100 mV/s.

-

Observation: You will see a "nucleation loop" (hysteresis) on the first cycle, followed by increasing current densities in subsequent cycles, indicating film growth on the electrode.

-

-

Post-Treatment: Rinse the film with monomer-free ACN to remove entrained monomer.

Workflow Visualization:

Figure 2: Step-by-step workflow for the electrochemical deposition of PMPT films.

Part 3: Chemical Oxidative Polymerization (Bulk Synthesis)

Rationale:

For applications requiring large quantities of polymer (e.g., for solution-casting or composites), chemical oxidation using Ferric Chloride (FeCl

Protocol:

-

Slurry Preparation: Suspend anhydrous FeCl

(4.0 eq) in dry Chloroform (CHCl -

Monomer Addition: Dissolve 3-MPT (1.0 eq) in a minimal amount of CHCl

and add dropwise to the oxidant slurry. -

Reaction: Stir at room temperature for 24 hours.

-

Quenching: Pour the reaction mixture into cold Methanol (MeOH). The polymer will precipitate as a black solid.

-

Dedoping (Purification):

-

Filter the solid.[1]

-

Stir in hydrazine/methanol or ammonia/methanol solution to dedope (remove residual iron salts and neutralize the backbone). The color often shifts to red/orange (neutral state).

-

-

Soxhlet Extraction: Extract sequentially with:

-

Methanol (removes salts/oligomers).

-

Acetone (removes low MW fractions).

-

Chloroform (collects the high MW polymer).

-

Part 4: Characterization & Data Interpretation

Comparative Analysis Table:

| Feature | Electrochemical PMPT | Chemical PMPT |

| Morphology | Smooth, adherent film | Amorphous powder / flakes |

| Purity | High (no catalyst residue) | Moderate (requires Fe removal) |

| Conductivity | 10–100 S/cm (doped) | 1–10 S/cm (pressed pellet) |

| Solubility | Insoluble (cross-linked) | Soluble in CHCl |

| Application | Sensors, Electrochromics | Inks, Blends, Antistatic coatings |

Key Validation Metrics:

-

Cyclic Voltammetry: The polymer should show a broad redox wave. The

is typically lower than P3HT due to the methoxy donor. -

UV-Vis Spectroscopy:

-

NMR (

H): Broadening of peaks in the aromatic region (6.5–7.5 ppm) confirms polymerization. Disappearance of the sharp monomer peaks is the primary quality control check.

References

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. Link

-

Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer, 33(7), 1559-1562. Link

-

Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future. Advanced Materials, 12(7), 481–494. Link

-

Camurlu, P. (2014). Polypyrrole derivatives for electrochromic applications. RSC Advances, 4, 55832-55845. Link

Sources

- 1. rsc.org [rsc.org]

- 2. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]

- 3. openriver.winona.edu [openriver.winona.edu]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 10. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Column chromatography techniques for purifying thiophene compounds

Technical Support Center: Purification of Thiophene Compounds

Status: Online Operator: Senior Application Scientist (Separation Science Division) Ticket ID: THIO-PUR-001

Introduction: The Thiophene Challenge

Welcome to the technical support hub. You are likely here because thiophene chemistry presents a unique "triad of trouble" in chromatography: Acid Sensitivity , Isomeric Similarity , and Solubility Limits .

Thiophenes, particularly electron-rich oligothiophenes (used in conducting polymers like PEDOT precursors) and functionalized derivatives, are prone to acid-catalyzed polymerization on standard silica gel. Furthermore, their structural rigidity often leads to poor solubility in non-polar mobile phases, causing streaking and band broadening.

This guide replaces generic advice with field-proven, self-validating protocols designed to protect your molecule and maximize purity.

Module 1: Stationary Phase Selection (The Stability Check)

User Question: "My thiophene product turns black or streaks heavily on the column, even though it was a clear oil before loading. What is happening?"

Diagnosis: Your compound is likely undergoing acid-catalyzed polymerization or decomposition. Standard flash silica gel (

Corrective Protocol: Neutralization & Phase Switching

You have two options. Follow this decision matrix to select the correct path:

Figure 1: Decision matrix for selecting the appropriate stationary phase based on compound stability.

Protocol A: Triethylamine (TEA) Deactivation of Silica

If you must use silica (better resolution than alumina), you must mask the acidic silanol sites.

-

Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1% v/v Triethylamine (TEA) .

-

Slurry Packing: Slurry pack the column using this TEA-spiked solvent.

-

The Flush (Critical): Flush the column with at least 2 column volumes (CV) of the TEA-solvent.

-

Self-Validation: Check the pH of the eluent exiting the column using pH paper. It must read basic (pH > 7.5) before you load your sample.

-

-

Running: You can continue running with 0.5% TEA in the eluent to maintain neutrality, though often the initial flush is sufficient [1].

Protocol B: Using Neutral Alumina

For highly sensitive oligothiophenes (e.g., terthiophenes), switch to Neutral Alumina (Brockmann Grade III) .

-

Why: Alumina is amphoteric but available in neutral grades that avoid the Lewis acid interactions of silica [2].

-

Note: Alumina has lower surface area than silica; you will need a higher mass of stationary phase (approx. 50:1 silica:sample ratio vs. 30:1 for silica).

Module 2: Sample Loading (The Solubility Paradox)

User Question: "My sample precipitates at the top of the column immediately after loading, causing the band to streak."

Diagnosis: Thiophenes often require chlorinated solvents (DCM, Chloroform) to dissolve but require non-polar solvents (Hexane) to elute. Loading a DCM solution onto a Hexane column causes immediate precipitation ("crashing out").

Corrective Protocol: Dry Loading (Solid Load) Never wet-load a thiophene unless it is soluble in the starting mobile phase. Use the Dry Load technique to eliminate solubility mismatches.

Figure 2: Step-by-step workflow for dry loading samples with solubility issues.

Step-by-Step Guide:

-

Dissolution: Dissolve crude material in the minimum amount of DCM or Chloroform.

-

Adsorption: Add Celite 545 (diatomaceous earth) or Silica Gel.

-

Expert Tip: Use Celite for thiophenes. It is inert and does not retain the compound, leading to sharper bands than silica-on-silica loading [3].

-

Ratio: 1 part sample to 2 parts solid support by weight.

-

-

Evaporation: Rotovap until a dry, free-flowing powder remains. If it is sticky, add more solid and re-evaporate.

-

Loading: Pour the powder onto the top of your pre-packed column (above the sand layer) and cover with a second layer of sand.

Module 3: Advanced Resolution (Isomer Separation)

User Question: "I cannot separate my thiophene regioisomers (e.g., 2-bromo vs. 3-bromo). The Rf values are identical."

Diagnosis: Structural isomers of thiophene often have identical polarity, making standard adsorption chromatography ineffective.

Corrective Protocol: Argentation Chromatography (Ag-SiO2)

Silver ions (

Preparation of 10% Ag-Impregnated Silica:

-

Dissolve: Dissolve 2.0 g of Silver Nitrate (

) in 20 mL of Acetonitrile (or water, though MeCN evaporates faster). -

Mix: Add 20 g of Silica Gel to the solution.

-

Darkness: Cover the flask with aluminum foil (Ag is light sensitive).

-

Dry: Rotovap the slurry to dryness. The silica should remain white/off-white. If it turns gray/black, it has reduced (oxidized your solvent) and is useless.

-

Run: Pack the column normally.

-

Elution Order: The isomer with the least steric hindrance around the sulfur/double bonds will be retained longer.

-

Summary of Solvents & Modifiers

| Solvent System | Application | Notes |

| Hexane / DCM | Oligothiophenes | Excellent solubility. DCM is more "powerful" than EtOAc for aromatic systems. |

| Hexane / EtOAc + 1% TEA | Acid-Sensitive Monomers | TEA protects against polymerization. |

| Toluene / Hexane | High MW Polymers | Toluene provides |

| Petroleum Ether / Ether | Volatile Thiophenes | Allows easier evaporation of fractions for low-boiling products. |

References

-

University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

-

University of Victoria. (n.d.). Column Chromatography - Adsorbents and Activities. Retrieved from [Link]

-

Chemtips. (2013). Dry Loading in Flash Chromatography. Retrieved from [Link]

-

Williams, C. M., & Mander, L. N. (2015).[1] Chromatography with Silver Nitrate. University of Queensland. Retrieved from [Link]

Sources

Minimizing homocoupling in the synthesis of 3-(4-Methoxyphenyl)thiophene

Topic: Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling

Case ID: SM-THIO-003 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-(4-Methoxyphenyl)thiophene via Suzuki-Miyaura coupling often presents a specific challenge: the formation of homocoupling byproducts. While the desired cross-coupling is thermodynamically favored, kinetic factors—specifically the presence of oxygen and high local concentrations of boronic acid—can drive the formation of 4,4'-dimethoxybiphenyl (oxidative homocoupling) or 3,3'-bithiophene (reductive homocoupling).

This guide provides a root-cause analysis, an optimized protocol using the "Slow Addition" technique, and purification strategies to isolate high-purity material.

Module 1: Diagnostic & Root Cause Analysis

User Question: "I am seeing two major spots on my TLC. One is my product, but the other corresponds to the boronic acid dimer. Why is this happening despite using standard conditions?"

Technical Insight: In Suzuki coupling, the catalytic cycle relies on a delicate balance between Transmetallation (leading to product) and Oxidation (leading to homocoupling).

-

Oxidative Homocoupling (The Major Culprit):

-

Byproduct: 4,4'-Dimethoxybiphenyl.

-

Cause: Presence of dissolved Oxygen (

). Palladium(0) reacts with -

Mechanism:

-

-

Reductive Homocoupling:

-

Byproduct: 3,3'-Bithiophene.

-

Cause: Disproportionation of the oxidative addition intermediate. This is often exacerbated if the transmetallation step is slow (e.g., due to steric hindrance at the thiophene 3-position or insufficient base activation).

-

Visualizing the Competition

The following diagram illustrates the "Fork in the Road" where the reaction diverts from the desired path to the homocoupling error state.

Figure 1: Mechanistic divergence showing how Oxygen hijacks the Pd(0) catalyst to favor homocoupling.

Module 2: Optimization & Prevention Strategies

User Question: "How do I stop the homocoupling? Should I change my catalyst?"

Technical Insight: To minimize homocoupling, you must manipulate the reaction kinetics to favor the cross-coupling pathway.

1. Catalyst Selection: The Thiophenes Challenge

Thiophenes are sulfur-containing heterocycles that can coordinate to Palladium, potentially "poisoning" the catalyst.

-

Recommendation: Use

.-

Why? The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle and is more robust against sulfur poisoning than monodentate ligands like

. It also facilitates faster reductive elimination.

-

-

Alternative:

is acceptable but requires strict oxygen exclusion as phosphines oxidize easily to phosphine oxides, killing catalytic activity.

2. The "Slow Addition" Protocol

Homocoupling is second-order with respect to the boronic acid concentration. By keeping the instantaneous concentration of boronic acid low, you statistically favor the reaction with the aryl halide (which is present in full concentration).

-

Action: Do not dump all reagents in at once. Add the boronic acid solution dropwise over 1-2 hours.

3. Solvent & Base Matrix

The choice of base affects the rate of transmetallation.

| Variable | Recommendation | Rationale |

| Base | Strong enough to activate boronic acid to boronate, mild enough to prevent protodeboronation of the thiophene. | |

| Solvent | 1,4-Dioxane / Water (4:1) | Water is critical . It dissolves the inorganic base, allowing phase transfer for the activation of the boronic acid. |

| Degassing | Freeze-Pump-Thaw (3 cycles) | Sparging with Argon is often insufficient for removing dissolved |

Module 3: Optimized Step-by-Step Protocol

Objective: Synthesis of this compound with <5% Homocoupling.

Reagents:

-

Aryl Halide: 3-Bromothiophene (1.0 equiv, 5.0 mmol)

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv, 6.0 mmol)

-

Catalyst:

(3 mol%) -

Base:

(2.0 equiv, 10.0 mmol) -

Solvent: 1,4-Dioxane (20 mL) + Water (5 mL)

Procedure:

-

Preparation of "Pot A" (Halide & Catalyst):

-

In a dry Schlenk flask, add 3-Bromothiophene ,

, and the Base . -

Add 15 mL of Dioxane and 5 mL of Water.

-

CRITICAL: Perform 3 cycles of Freeze-Pump-Thaw (freeze in liquid

, apply vacuum, thaw under Argon). -

Heat to 85°C under positive Argon pressure.

-

-

Preparation of "Pot B" (Boronic Acid Feed):

-

Dissolve 4-Methoxyphenylboronic acid in the remaining 5 mL of Dioxane in a separate vial.

-

Degas this solution by vigorous Argon sparging for 15 minutes.

-

Load into a syringe pump.

-

-

The Reaction (Slow Addition):

-

Add the contents of "Pot B" to "Pot A" dropwise over 60-90 minutes while stirring at 85°C.

-

Why? This starves the reaction of excess boronic acid, preventing it from finding a partner to homocouple with.

-

-

Completion:

-

After addition, stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

The spot for 3-bromothiophene should disappear.

-

Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting reaction failures.

Module 4: Purification (The "Cleanup")

User Question: "I still have about 10% homocoupling product. How do I separate it? They have similar Rf values."

Technical Insight: 4,4'-Dimethoxybiphenyl is a highly symmetric, planar molecule with lower solubility in alkanes compared to the angular this compound.

-

Selective Crystallization (The "Crash Out" Method):

-

Dissolve the crude mixture in a minimum amount of hot Ethanol or Methanol.

-

Cool slowly to 0°C.

-

The homocoupling byproduct (4,4'-dimethoxybiphenyl) often crystallizes out first due to better packing efficiency. Filter this off.

-

Concentrate the filtrate to obtain your enriched product.

-

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (Standard).[1]

-

Eluent: Pure Hexane

5% DCM in Hexane. -

Tip: The homocoupling product is usually slightly less polar and will elute first. Use a shallow gradient.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Sigma-Aldrich. (n.d.). Suzuki Cross-Coupling Reaction User Guide. Link

Sources

Technical Support Center: Stability & Handling of 3-(4-Methoxyphenyl)thiophene

Product Category: Heterocyclic Building Blocks / Organic Electronics Precursors Target Audience: Synthetic Chemists, Materials Scientists, Process Engineers

Introduction: The Stability Paradox

3-(4-Methoxyphenyl)thiophene is a critical intermediate in the synthesis of conducting polymers and optoelectronic materials. Its utility stems from the electron-donating nature of the methoxy group, which enhances the conjugation and hole-mobility of derived polymers.

However, this same electronic activation creates a stability paradox : the features that make it valuable (high electron density) also make it highly susceptible to oxidative degradation and spontaneous polymerization under standard storage conditions. This guide provides the technical causality and protocols to manage these risks.

Part 1: Chemical Stability Profile

Q1: Why does my material turn yellow/brown even in the freezer?

Technical Insight: The discoloration is a visual indicator of oxidative oligomerization , not just simple thermal decomposition.

-

Mechanism: The 4-methoxyphenyl group acts as a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the

-positions (C2 and C5) of the thiophene ring. -

Consequence: This lowers the oxidation potential, making the compound sensitive to atmospheric oxygen and trace acid. Even at

C, slow radical cation formation can initiate dimerization (forming bi-thiophenes), which are highly colored (yellow/orange) due to extended conjugation.

Q2: Is the degradation purely oxidative?

No. There are three distinct degradation vectors:

-

S-Oxidation: Atmospheric oxygen can attack the sulfur atom, forming thiophene-S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1] This destroys the aromaticity of the thiophene ring.

-

Acid-Catalyzed Polymerization: Trace acid (from unwashed silica or chlorinated solvents) can protonate the electron-rich C2 position, initiating a chain-growth polymerization.

-

Photochemical Dimerization: UV light can trigger [2+2] cycloaddition or singlet oxygen sensitization, leading to ring opening.

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways. Pathway B is the most common cause of discoloration.

Part 2: Storage & Handling Protocols

Q3: What are the absolute minimum storage requirements?

To maintain purity >98% over 6 months, you must strictly adhere to the "3-Factor Lock" :

| Factor | Requirement | Scientific Rationale |

| Atmosphere | Argon or Nitrogen | Displaces |

| Temperature | -20°C (Ideal) / 2-8°C (Acceptable) | Arrhenius suppression of dimerization kinetics. Every 10°C drop roughly halves the degradation rate. |

| Light | Amber Vial / Foil Wrap | Prevents photon-induced excitation of the conjugated |

Q4: Can I store it in solution?

Strictly NO for long-term storage.

-

Risk: Solvents like Chloroform (

) or Dichloromethane ( -

Exception: If solution storage is unavoidable for short periods (hours), use anhydrous Toluene stored over molecular sieves, as it is non-acidic and lacks halogenated radical sources.

Part 3: Troubleshooting & Recovery

Q5: How do I determine if my yellowed material is salvageable?

Follow this self-validating diagnostic workflow.

Step 1: The Solubility Test

Dissolve 10 mg of the solid in 1 mL of DCM.

-

Clear Solution: Impurities are likely molecular (dimers/sulfoxides). Salvageable.

-

Turbid/Insoluble Particles: High molecular weight polymers have formed. Difficult to salvage.

Step 2: The TLC Diagnostic

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (9:1).

-

Observation:

-

Rf ~0.6-0.7: Product (UV active).

-

Rf ~0.0 (Baseline): Polymer (Dark spot).

-

Rf <0.5 (Trailing): Sulfoxides/Sulfones.

-

Q6: Protocol for Purification (Recrystallization)

If degradation is <10% (light yellow), recrystallization is superior to chromatography to avoid acid-catalyzed decomposition on silica.

Protocol:

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) .

-

Filtration: If insoluble polymer is present, hot filter through a 0.45

m PTFE syringe filter. -

Crystallization: Allow to cool slowly to room temperature, then move to 4°C.

-

Collection: Filter the white/off-white plates and wash with cold (

C) Hexane. -

Drying: Vacuum dry (<1 mbar) for 4 hours to remove solvent traces that could promote degradation.

Visualization: Troubleshooting Decision Tree

Figure 2: Decision matrix for handling degraded material.

Part 4: Quantitative Stability Reference

While specific degradation rates vary by batch purity, the following table represents typical stability profiles for electron-rich 3-arylthiophenes based on accelerated aging studies.

| Storage Condition | Timeframe | Expected Purity | Observation |

| -20°C / Argon / Dark | 12 Months | >99.5% | White crystalline solid. |

| 4°C / Air / Dark | 3 Months | ~98% | Slight yellowing at edges. |

| 25°C / Air / Light | 2 Weeks | <90% | Deep yellow/brown; distinct sulfur odor. |

| Solution (CHCl3) / 25°C | 48 Hours | <85% | Solution turns orange; precipitation of polymer. |

References

-

BenchChem. Long-term storage and stability issues with 3-Acetylthiophene (Analogous Thiophene Derivative).

-

Santa Cruz Biotechnology. Thiophene Derivatives Safety Data Sheet (SDS).

-

PubChem. Thiophene Compound Summary: Stability and Reactivity Profile.

-

Royal Society of Chemistry. Oxidation of 3-substituted thiophenes: Mechanisms of dimerization.

-

Key Organics. Handling and Storage of Air-Sensitive Heterocycles.

Sources

Validation & Comparative

A Predictive Benchmarking Guide to 3-(4-Methoxyphenyl)thiophene for Organic Field-Effect Transistors

Introduction: The Quest for High-Performance Organic Semiconductors

Organic Field-Effect Transistors (OFETs) are at the forefront of next-generation electronics, promising flexible, large-area, and low-cost applications ranging from displays to sensors.[1][2] The performance of these devices is critically dependent on the organic semiconductor (OSC) layer, where charge transport occurs.[3] Thiophene-based materials have emerged as a prominent class of p-type organic semiconductors due to their excellent charge transport properties and environmental stability.[4] This guide provides a forward-looking analysis of a promising, yet less explored, candidate: 3-(4-Methoxyphenyl)thiophene. While direct experimental data for this specific molecule is nascent, by dissecting its molecular architecture and drawing parallels with well-characterized analogues, we can project its potential performance and benchmark it against established materials. This guide is intended for researchers and professionals in materials science and drug development seeking to explore novel molecular designs for advanced electronic applications.

Molecular Design Rationale: The Role of Phenyl and Methoxy Functionalization

The electronic properties of a thiophene core can be significantly modulated through chemical functionalization. The introduction of a phenyl group and a methoxy substituent in this compound is a deliberate design choice aimed at fine-tuning its performance in an OFET.

The incorporation of a phenyl ring into the thiophene backbone can lead to a reduction in the highest occupied molecular orbital (HOMO) energy level.[5] This is advantageous as a lower HOMO level generally imparts greater air stability and can lead to a lower off-current in the transistor, thereby increasing the on/off ratio.[5]

The methoxy group (-OCH₃) is an electron-donating group that can influence molecular packing and electronic coupling. However, its impact on hole mobility can be complex, involving a trade-off between enhanced intermolecular interactions and increased molecular polarity.[6] While methoxy substitution has been shown to potentially increase hole mobility in some carbazole-based systems, it is crucial to consider the overall molecular architecture to mitigate any detrimental effects of increased polarity.[6]

Based on these considerations, this compound is anticipated to be a p-type semiconductor with potentially good air stability and a high on/off ratio. Its charge carrier mobility will be highly dependent on its solid-state packing, which is influenced by the interplay of the phenyl and methoxy groups.

Caption: Molecular structure of this compound.

Comparative Performance Benchmarking

To contextualize the potential of this compound, we compare its projected performance metrics against three well-established p-type organic semiconductors: Pentacene, Poly(3-hexylthiophene-2,5-diyl) (P3HT), and 2,7-dioctyl[7]benzothieno[3,2-b][7]benzothiophene (C8-BTBT).

| Organic Semiconductor | Hole Mobility (cm²/Vs) | On/Off Ratio | Processing Method |

| This compound (Projected) | 0.1 - 1.0 | > 10⁶ | Solution-Processable |

| Pentacene | 0.1 - 2.0[8] | 10⁶ - 10⁸[8] | Thermal Evaporation |

| P3HT | 0.01 - 0.1[9] | 10⁵ - 10⁷ | Solution-Processable[10] |

| C8-BTBT | 1.0 - 10.0 | > 10⁷ | Solution-Processable |

Analysis of Projected Performance:

The projected mobility of this compound is estimated to be in the range of 0.1 to 1.0 cm²/Vs. This prediction is based on the performance of other phenyl-substituted thiophene oligomers which have shown comparable mobilities. The methoxy group, if it promotes favorable π-π stacking, could push the mobility towards the higher end of this range. The on/off ratio is expected to be high (> 10⁶), benefiting from the anticipated lower HOMO level due to the phenyl substitution, which helps in suppressing the off-state current.[5] As a small molecule with likely good solubility, it is expected to be compatible with solution-based processing techniques, offering an advantage over vacuum-deposited materials like pentacene in terms of manufacturing cost and scalability.

Experimental Protocols for OFET Fabrication and Characterization

To empirically validate the performance of this compound and provide a fair comparison with benchmark materials, a standardized fabrication and characterization workflow is essential. The following protocols describe the fabrication of a bottom-gate, top-contact (BGTC) OFET device, a common architecture for research purposes.[11]

Caption: Experimental workflow for OFET fabrication and characterization.

Substrate Preparation

-

Cleaning: Highly doped silicon wafers with a 300 nm thermally grown SiO₂ layer are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are sequentially cleaned in an ultrasonic bath with acetone and isopropyl alcohol (IPA) for 15 minutes each, followed by rinsing with deionized (DI) water and drying with a stream of nitrogen.

-

Surface Activation: The cleaned substrates are treated with UV-ozone for 10 minutes to remove any residual organic contaminants and to create a hydrophilic surface.

-